N-(6-methylchroman-4-yl)acetamide
Description
N-(6-Methylchroman-4-yl)acetamide is a synthetic acetamide derivative featuring a chroman (benzopyran) core substituted with a methyl group at position 6 and an acetamide moiety at position 3.
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.257 |
IUPAC Name |
N-(6-methyl-3,4-dihydro-2H-chromen-4-yl)acetamide |
InChI |
InChI=1S/C12H15NO2/c1-8-3-4-12-10(7-8)11(5-6-15-12)13-9(2)14/h3-4,7,11H,5-6H2,1-2H3,(H,13,14) |
InChI Key |
YLJOSUWHOYUANM-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)OCCC2NC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The table below summarizes key structural and functional differences between N-(6-methylchroman-4-yl)acetamide and related compounds:
Key Observations:
Benzothiazole-linked acetamides (e.g., ) often show higher metabolic stability due to sulfur-containing heterocycles but may face solubility challenges.
Substituent Effects: Electron-withdrawing groups (e.g., chloro, bromo) enhance electrophilicity and receptor binding in analogs like , whereas methyl or methoxy groups (e.g., ) improve lipophilicity and membrane permeability.
Pharmacological and Physicochemical Properties
Bioactivity Profiles
- Pyridazinone Derivatives: Compounds like N-(4-bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-pyridazin-1-yl]-acetamide demonstrate mixed FPR1/FPR2 agonist activity, triggering calcium mobilization and chemotaxis in neutrophils . In contrast, chroman-based acetamides may prioritize anti-inflammatory pathways due to structural similarities to coumarins.
- Phenoxy Acetamide Derivatives: Analogs such as N-[4-(piperazin-1-ylsulfonyl)phenyl]acetamide exhibit potent anti-nociceptive activity, comparable to paracetamol, via COX-2 inhibition . The absence of sulfonamide groups in this compound suggests divergent mechanisms.
Physicochemical Comparisons
- Solubility : Chroman derivatives generally exhibit moderate aqueous solubility due to their fused aromatic system, whereas benzothiazole analogs (e.g., ) require formulation aids for bioavailability.
- Crystal Packing: Meta-substituted trichloro-acetamides (e.g., ) form monoclinic crystals with distinct hydrogen-bonding networks, while chroman-based structures may favor triclinic systems due to planar rigidity.
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